Pentyl 4-hydroxybenzoate

Description

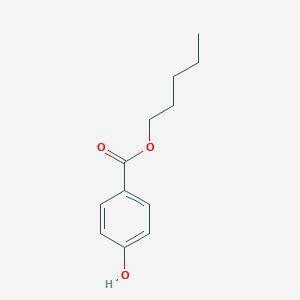

Structure

3D Structure

Properties

IUPAC Name |

pentyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSSPLQZSUWFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047887 | |

| Record name | Pentylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-29-5 | |

| Record name | Pentyl p-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6521-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJV2E4C7DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Chemical and physical properties of Pentyl 4-hydroxybenzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols, and explores its biological activities and potential mechanisms of action.

Chemical and Physical Properties

This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1] The key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Amylparaben, n-Pentyl p-hydroxybenzoate, Pentyl paraben |

| CAS Number | 6521-29-5[2] |

| Molecular Formula | C₁₂H₁₆O₃[2] |

| Molecular Weight | 208.25 g/mol [3] |

| InChI Key | ZNSSPLQZSUWFJT-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCOC(=O)C1=CC=C(O)C=C1[3] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 36-40 °C[1] |

| Boiling Point | 197-200 °C at 10 mmHg[1] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol[1] |

| Appearance | White to cream or pale brown crystals, powder, or fused solid[4] |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[5]

Infrared (IR) Spectroscopy

The NIST WebBook also provides the gas-phase infrared spectrum of this compound, which can be used to identify its functional groups.[6]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of p-hydroxybenzoic acid esters, which can be adapted for this compound, involves the direct esterification of p-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst and an azeotropic agent to remove water.[7]

Materials:

-

p-Hydroxybenzoic acid

-

Pentanol (Amyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (azeotropic agent)

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, combine p-hydroxybenzoic acid, an excess of pentanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (i.e., no more water is collected), cool the reaction mixture.

-

Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard methods such as broth microdilution or disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Biological Activity and Signaling Pathways

Antimicrobial Mechanism of Action

Parabens, including this compound, exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of microbial membrane transport processes.[11] Their lipophilic nature allows them to partition into the cell membrane, altering its fluidity and function. Additionally, parabens have been shown to inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in some bacterial species.[12]

Mitochondrial Effects

Studies on other parabens, such as propylparaben, have indicated that they can induce mitochondrial dysfunction.[13] This is thought to occur through the induction of the mitochondrial permeability transition (MPT), leading to mitochondrial swelling, depolarization of the mitochondrial membrane, and uncoupling of oxidative phosphorylation.[11] This ultimately results in a depletion of cellular ATP, contributing to cytotoxicity. The potency of this effect appears to increase with the length of the alkyl chain, suggesting that this compound may have a significant impact on mitochondrial function.[13]

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. This compound [stenutz.eu]

- 3. This compound analytical standard 6521-29-5 [sigmaaldrich.com]

- 4. This compound | C12H16O3 | CID 23019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. woah.org [woah.org]

- 11. Role of mitochondrial membrane permeability transition in p-hydroxybenzoate ester-induced cytotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of p-hydroxybenzoate ester-induced mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

"Spectroscopic data analysis of Pentyl 4-hydroxybenzoate (NMR, IR, Mass)"

Introduction

Pentyl 4-hydroxybenzoate, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. A thorough understanding of the molecular structure and purity of this compound is crucial for its application in regulated industries. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of the spectral data to aid in the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No. 6521-29-5), with the structure provided below for reference.

Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.93 | Doublet | 2H | 8.8 | Ar-H (ortho to -COO) |

| 6.86 | Doublet | 2H | 8.8 | Ar-H (ortho to -OH) |

| 6.48 | Singlet | 1H | - | Ar-OH |

| 4.25 | Triplet | 2H | 6.7 | -O-CH₂- |

| 1.74 | Quintet | 2H | 7.2 | -O-CH₂-CH₂- |

| 1.39 | Multiplet | 4H | - | -CH₂-CH₂-CH₃ |

| 0.92 | Triplet | 3H | 7.3 | -CH₃ |

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O |

| 160.0 | Ar-C-OH |

| 131.7 | Ar-C-H (ortho to -COO) |

| 122.4 | Ar-C-COO |

| 115.2 | Ar-C-H (ortho to -OH) |

| 65.0 | -O-CH₂- |

| 28.7 | -O-CH₂-CH₂- |

| 28.1 | -CH₂-CH₂-CH₃ |

| 22.3 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad, Strong | O-H stretch (phenolic) |

| 2958, 2871 | Medium | C-H stretch (aliphatic) |

| 1678 | Strong | C=O stretch (ester) |

| 1608, 1512 | Strong | C=C stretch (aromatic) |

| 1278 | Strong | C-O stretch (ester) |

| 1168 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 208 | 25 | [M]⁺ (Molecular Ion) |

| 138 | 100 | [HO-C₆H₄-COOH]⁺ |

| 121 | 40 | [HO-C₆H₄-CO]⁺ |

| 70 | 30 | [C₅H₁₀]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Process the data with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

-

The eluent from the GC is directed into the EI source of the mass spectrometer.

-

Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250 °C.

-

Scan a mass range of m/z 40-400.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Disclaimer: The provided spectroscopic data is based on publicly available information and typical values for a compound with this structure. Actual experimental results may vary depending on the specific instrumentation, experimental conditions, and sample purity. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.

Pentyl 4-hydroxybenzoate: A Technical Guide to Its Biological Activities and Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. As a member of the paraben family, it is recognized for its antimicrobial properties, which are leveraged in various industries, including pharmaceuticals, cosmetics, and food preservation. The biological activities of pentylparaben are intrinsically linked to its chemical structure, particularly the length of its pentyl ester chain, which influences its efficacy. This technical guide provides a comprehensive overview of the known biological activities and antimicrobial spectrum of this compound, drawing from the broader understanding of parabens. It details generalized experimental protocols for assessing its antimicrobial and cytotoxic effects and explores potential mechanisms of action, including membrane disruption and enzymatic inhibition. While specific quantitative data for pentylparaben remains limited in publicly available literature, this guide synthesizes the existing knowledge on parabens to offer a robust framework for researchers and professionals in drug development.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters that have been widely utilized as preservatives for nearly a century due to their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain. Consequently, this compound, with its five-carbon chain, is predicted to exhibit greater antimicrobial potency compared to its shorter-chain counterparts like methylparaben and propylparaben. This document aims to provide an in-depth technical overview of the biological activities of this compound, with a focus on its antimicrobial spectrum. It also outlines the standard experimental methodologies used to evaluate these properties and discusses the current understanding of its mechanism of action.

Antimicrobial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of microorganisms are not extensively documented in readily available literature, the general antimicrobial spectrum of parabens is well-established. They are known to be more effective against fungi (yeasts and molds) and Gram-positive bacteria than against Gram-negative bacteria. The increased efficacy of longer-chain parabens suggests that pentylparaben would be a potent antimicrobial agent.

Table 1: Postulated Antimicrobial Spectrum of this compound Based on General Paraben Activity

| Microorganism Type | Genus/Species Example | Postulated Efficacy |

| Gram-positive Bacteria | Staphylococcus aureus | High |

| Bacillus subtilis | High | |

| Gram-negative Bacteria | Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low to Moderate | |

| Yeasts | Candida albicans | High |

| Saccharomyces cerevisiae | High | |

| Molds | Aspergillus niger | High |

Note: This table represents an extrapolated antimicrobial spectrum. Specific MIC values for this compound would require experimental verification.

Mechanism of Action

The precise mechanism of antimicrobial action for parabens, including pentylparaben, is not fully elucidated but is believed to be multi-faceted. The primary proposed mechanisms include:

-

Disruption of Membrane Transport Processes: The lipophilic nature of the alkyl chain allows parabens to integrate into the microbial cell membrane, disrupting its structure and function. This can interfere with essential transport processes and lead to the leakage of intracellular components.

-

Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can inhibit the synthesis of nucleic acids, thereby preventing microbial replication.

-

Enzyme Inhibition: Parabens may inhibit key microbial enzymes, such as ATPases and phosphotransferases, which are crucial for cellular energy production and metabolism.

It is important to note that the contribution of each mechanism may vary depending on the specific microorganism and the concentration of the paraben.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the antimicrobial and cytotoxic properties of a compound like this compound. It is crucial to recognize that these are standardized methodologies and would require specific optimization and validation for pentylparaben.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate by transferring a fixed volume of the solution from one well to the next.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Cytotoxicity Assaying

It is essential to evaluate the potential toxicity of any antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct modulation of eukaryotic signaling pathways by this compound. However, studies on other parabens and related phenolic compounds offer some insights into potential areas of interaction. For instance, some parabens have been reported to exhibit weak estrogenic activity, suggesting a potential interaction with estrogen receptor signaling pathways. Additionally, related phenolic compounds have been shown to influence various cellular signaling cascades, including those involved in inflammation and oxidative stress. Further research is required to elucidate any specific signaling pathways that may be affected by pentylparaben.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with a presumed broad spectrum of activity, particularly against fungi and Gram-positive bacteria. Its mechanism of action is likely multifaceted, involving the disruption of microbial cell membranes and vital cellular processes. While the general biological activities of parabens are well-understood, there is a notable lack of specific quantitative data and detailed experimental studies focused exclusively on pentylparaben.

Future research should prioritize the systematic evaluation of the antimicrobial spectrum of this compound to establish precise MIC values against a comprehensive panel of clinically and industrially relevant microorganisms. Furthermore, detailed mechanistic studies are needed to fully elucidate its mode of action. Investigations into its effects on eukaryotic cell signaling pathways will also be crucial for a thorough understanding of its biological activity and to ensure its safe application in various products. Such data will be invaluable for the informed and effective use of this compound in drug development and other applications.

Methodological & Application

Application Notes and Protocols: Pentyl 4-hydroxybenzoate in Cosmetic Preservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-hydroxybenzoate, also known as pentylparaben, is a member of the paraben family of preservatives, which have been widely used in cosmetic and personal care products to prevent microbial contamination. Parabens are esters of p-hydroxybenzoic acid and are effective against a broad spectrum of microorganisms, including bacteria and fungi. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, making pentylparaben a potent preservative.[1] However, its use in cosmetic products has been restricted in some regions, such as the European Union, due to safety concerns.

These application notes provide an overview of the use of this compound in cosmetic preservation, including its mechanism of action, methods for evaluating its efficacy, and relevant experimental protocols.

Mechanism of Action

The primary mechanism of antimicrobial action for parabens, including this compound, involves the disruption of microbial cell membranes. This disruption alters membrane transport processes and can lead to the leakage of intracellular components.[2][3] Additionally, it is thought that parabens may inhibit the synthesis of DNA and RNA, further contributing to their antimicrobial effect.[1] The lipophilic nature of the longer alkyl chain in pentylparaben enhances its ability to penetrate the microbial cell membrane, leading to greater efficacy compared to shorter-chain parabens like methylparaben.

Signaling Pathway and Cellular Targets

While a specific signaling pathway is not elucidated for paraben action, the key cellular targets are the microbial cell membrane and intracellular enzymatic processes. The interaction can be visualized as a multi-step process:

Caption: Proposed mechanism of action for this compound.

Data Presentation: Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC data for this compound is not extensively available in the public domain, the general trend for parabens indicates that longer alkyl chains result in lower MIC values, signifying higher potency.

Table 1: General Efficacy Trend of Parabens against Common Cosmetic Spoilage Microorganisms

| Microorganism | General Paraben Efficacy (Increasing Potency) |

| Staphylococcus aureus | Methyl < Ethyl < Propyl < Butyl < Pentyl |

| Pseudomonas aeruginosa | Methyl < Ethyl < Propyl < Butyl < Pentyl |

| Escherichia coli | Methyl < Ethyl < Propyl < Butyl < Pentyl |

| Candida albicans | Methyl < Ethyl < Propyl < Butyl < Pentyl |

| Aspergillus brasiliensis | Methyl < Ethyl < Propyl < Butyl < Pentyl |

Note: This table represents a general trend. Actual MIC values can vary depending on the specific strain, test conditions, and formulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against common cosmetic spoilage microorganisms.

Materials:

-

This compound

-

Solvent for this compound (e.g., ethanol, propylene glycol)

-

Mueller-Hinton Broth (for bacteria)

-

Sabouraud Dextrose Broth (for fungi)

-

Sterile 96-well microtiter plates

-

Microbial cultures (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This protocol is a standardized method to evaluate the antimicrobial protection of a cosmetic product.[4][5][6]

Materials:

-

Cosmetic product containing this compound

-

Standardized microbial cultures (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

-

Sterile containers

-

Neutralizing broth (to inactivate the preservative)

-

Agar plates for enumeration

-

Incubator

Procedure:

-

Product Inoculation: The cosmetic product is challenged by inoculating it with a known concentration of each test microorganism separately.

-

Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for 28 days.

-

Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the product is taken, and the preservative is neutralized. The number of surviving microorganisms is then determined by plate count.

-

Evaluation: The reduction in the microbial count is calculated at each time point and compared against the acceptance criteria defined in the ISO 11930 standard.

Table 2: ISO 11930 Acceptance Criteria for Preservative Efficacy

| Microorganism | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 |

| Bacteria (S. aureus, P. aeruginosa, E. coli) | ≥ 3 | No increase | No increase |

| Yeast (C. albicans) | ≥ 1 | No increase | No increase |

| Mold (A. brasiliensis) | ≥ 1 | No increase | No increase |

Note: "No increase" means the number of viable microorganisms should not be greater than the count at the previous time point.

Caption: Workflow for Preservative Efficacy (Challenge) Test (ISO 11930).

Conclusion

This compound is a potent antimicrobial preservative due to its chemical structure. The provided protocols for MIC determination and preservative efficacy testing are essential for evaluating its effectiveness in cosmetic formulations. Researchers and developers should be aware of the regulatory restrictions on its use in certain regions when considering it for new product development. The data and methodologies presented here serve as a foundational guide for the scientific evaluation of this and other cosmetic preservatives.

References

- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. microchemlab.com [microchemlab.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]

Troubleshooting & Optimization

"Improving the yield and purity of Pentyl 4-hydroxybenzoate synthesis"

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pentyl 4-hydroxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound (also known as pentyl paraben) is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 4-hydroxybenzoic acid, with an alcohol, 1-pentanol, in the presence of an acid catalyst.[1][2]

Q2: Why is an acid catalyst necessary for the esterification reaction?

A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial because it protonates the carbonyl oxygen of the 4-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the 1-pentanol.[1][3][4] Without a catalyst, the reaction is extremely slow.

Q3: Is the Fischer esterification a reversible reaction, and how does this impact the yield?

A3: Yes, the Fischer esterification is a reversible equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed during the reaction.[3][5]

Q4: What are the primary impurities I can expect in my crude product?

A4: The crude product of this compound synthesis is often impure and may contain unreacted starting materials (4-hydroxybenzoic acid and 1-pentanol), the acid catalyst, and water. Side products can also form, although they are less common under optimized conditions.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[6][7] This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[6][7] Washing the crude product to remove the acid catalyst and unreacted starting materials is a critical preliminary step.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low (under 40%). What are the likely causes and how can I improve it?

A: Low yields in Fischer esterification are common and can be attributed to several factors related to the reaction equilibrium.

-

Incomplete Reaction: The reaction may not have reached equilibrium or was not driven sufficiently toward the product side.

-

Solution 1: Increase Reactant Excess: Use a larger excess of 1-pentanol. Increasing the alcohol-to-acid molar ratio significantly shifts the equilibrium towards the ester.[3][8] For instance, moving from a 1:1 to a 10:1 ratio of alcohol to acid can dramatically increase the yield.[3]

-

Solution 2: Remove Water: As water is a product, its presence will favor the reverse reaction (hydrolysis of the ester). If your setup allows, use a Dean-Stark apparatus to remove water as it forms azeotropically with a solvent like toluene.[1][3]

-

Solution 3: Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is no longer visible.

-

-

Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps.

-

Solution: Ensure proper separation of aqueous and organic layers during extraction. Minimize the number of transfer steps to avoid physical loss of the product.[9] When washing with a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, do so carefully to avoid hydrolysis of the ester product.

-

-

Sub-optimal Reaction Temperature: The reaction may be too slow if the temperature is too low.

-

Solution: Ensure the reaction mixture is heated to a gentle reflux. The temperature should be maintained at the boiling point of the alcohol or solvent being used to ensure a reasonable reaction rate.[2]

-

Low Purity

Q: After purification, my product is still impure. What are the common impurities and how can I remove them?

A: Impurities in the final product are often unreacted starting materials or byproducts from side reactions.

-

Presence of Unreacted 4-Hydroxybenzoic Acid: This is a common impurity, as it is a solid with limited solubility in some organic solvents.

-

Solution 1: Aqueous Base Wash: During the workup, wash the organic layer (containing the ester) with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic 4-hydroxybenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which will then move into the aqueous layer and be removed.

-

Solution 2: Recrystallization: Choose a recrystallization solvent in which this compound is soluble when hot but insoluble when cold, while 4-hydroxybenzoic acid has different solubility characteristics. A mixed solvent system may be required.

-

-

Presence of Unreacted 1-Pentanol: Due to its use in excess, residual alcohol is a very common impurity.

-

Solution 1: Evaporation: 1-Pentanol is more volatile than the ester product. It can often be removed under reduced pressure using a rotary evaporator.

-

Solution 2: Water Wash: Washing the organic layer with water or brine can help remove some of the excess alcohol.

-

-

Product is Oily or Fails to Crystallize: This often indicates the presence of significant impurities that are depressing the melting point.

-

Solution: First, ensure all volatile impurities like excess alcohol and solvent have been removed under vacuum. If the product is still an oil, attempt to purify it using column chromatography. For recrystallization, if the product "oils out," it means the solution is supersaturated above the melting point of the solid. To fix this, add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.

-

Data on Optimizing Reaction Conditions

Table 1: Effect of Reactant Molar Ratio on Ester Yield

| Molar Ratio (Alcohol:Acid) | General Expected Yield | Rationale |

| 1:1 | Moderate (~60-70%) | Equilibrium is not strongly shifted towards products. |

| 3:1 | Good (~80-90%) | Excess alcohol pushes the equilibrium to the right. |

| 10:1 or higher | Very Good (>95%) | Le Châtelier's principle strongly favors product formation.[3] |

Table 2: Troubleshooting Summary Based on Reaction Parameters

| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |

| Low Yield | Reactant Molar Ratio | Increase the excess of 1-pentanol. | Shifts equilibrium to favor ester formation. |

| Low Yield | Water Removal | Use a Dean-Stark trap or drying agent. | Prevents the reverse hydrolysis reaction.[3] |

| Slow Reaction | Temperature | Ensure the reaction is at a steady reflux. | Increases the rate of reaction. |

| Low Purity | Purification | Optimize the recrystallization solvent. | Better separation of the ester from impurities.[7] |

| Acidic Product | Workup | Wash with NaHCO₃ solution. | Removes unreacted 4-hydroxybenzoic acid. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

-

4-hydroxybenzoic acid

-

1-pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (optional, for use with Dean-Stark trap)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 4-hydroxybenzoic acid (1.0 eq), 1-pentanol (5.0 eq), and a suitable solvent like toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) to the mixture.

-

Heat the mixture to a steady reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with:

-

Water (to remove the bulk of the excess pentanol and some acid).

-

Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and remove unreacted 4-hydroxybenzoic acid). Repeat until no more CO₂ evolution is observed.

-

Saturated sodium chloride (brine) solution (to help break any emulsions and remove excess water).

-

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate)

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimum amount of the hot primary solvent (the one in which the compound is more soluble, e.g., ethanol) to just dissolve the crude solid at its boiling point.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Slowly add the hot secondary solvent (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

-

Add a few drops of the primary solvent to make the solution clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: A decision-making workflow for troubleshooting low product yield.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. iajpr.com [iajpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

"Troubleshooting solubility issues of Pentyl 4-hydroxybenzoate in aqueous media"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pentyl 4-hydroxybenzoate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The low aqueous solubility of this compound is primarily due to its chemical structure. The long pentyl group imparts significant hydrophobic character to the molecule. The key physicochemical properties are summarized in the table below.

Q3: Why is my this compound not dissolving in water?

A3: this compound is inherently a poorly water-soluble compound due to its hydrophobic nature.[1][2] If you are observing insolubility, it is likely due to exceeding its thermodynamic solubility limit in water. Other factors could include the purity of the compound and the temperature of the aqueous medium.

Q4: Can I increase the solubility of this compound by changing the pH?

A4: Yes, adjusting the pH of the aqueous medium can increase the solubility of this compound. It is a weak acid with a predicted pKa of approximately 8.22.[1] At a pH above its pKa, the phenolic hydroxyl group will deprotonate, forming the more water-soluble phenolate salt. Therefore, increasing the pH to 9 or higher will significantly enhance its solubility.

Q5: What are some common strategies to improve the solubility of this compound in aqueous solutions?

A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol).

-

Use of Surfactants: Incorporating non-ionic, anionic, or cationic surfactants to form micelles that can encapsulate the hydrophobic molecule.

-

Complexation with Cyclodextrins: Utilizing cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the pentylparaben molecule resides within the hydrophobic cavity of the cyclodextrin.

-

pH Adjustment: As mentioned in Q4, increasing the pH above the pKa of the phenolic group will increase solubility.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Solid this compound remains undissolved in my aqueous buffer.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Exceeded solubility limit | Determine the approximate solubility in your specific medium using the protocol below. | You will have an estimate of the maximum concentration that can be dissolved. |

| Incorrect pH for dissolution | Measure the pH of your buffer. If it is below 8, consider increasing it. | Solubility should increase as the pH approaches and surpasses the pKa of 8.22. |

| Insufficient mixing or equilibration time | Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for equilibrium to be reached (can be several hours). | More of the compound may dissolve over time with adequate agitation. |

Issue 2: My solution appears cloudy or forms a precipitate over time.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Supersaturated solution | The initial dissolution might have been kinetically favored, but the solution is thermodynamically unstable. Try preparing the solution at a slightly lower concentration. | A stable, clear solution should be formed. |

| Temperature fluctuations | Ensure the solution is stored at a constant temperature. A decrease in temperature can cause precipitation. | The solution should remain clear if the concentration is below the solubility limit at the storage temperature. |

| Change in pH | Re-measure the pH of the solution to ensure it has not changed due to interactions with other components or atmospheric CO2. | If the pH has decreased, readjust it to the desired level. |

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [5][6][7][8] |

| Molecular Weight | 208.26 g/mol | [2][5] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 8.22 ± 0.15 | [1] |

| Predicted XlogP | 3.8 | [6] |

| Water Solubility | Insoluble | [1][2] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol provides a general procedure to estimate the equilibrium solubility of this compound in a specific aqueous medium.

Materials:

-

This compound

-

Aqueous medium of interest (e.g., purified water, buffer)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure excess solid is still present.

-

After equilibration, allow the suspension to settle for a few hours.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of your analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 2).

-

Calculate the solubility by correcting for the dilution factor.

Protocol 2: Quantification of this compound using HPLC

This is a general HPLC method that can be adapted for the quantification of pentylparaben.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the filtered samples from Protocol 1 with the mobile phase or a compatible solvent.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Troubleshooting workflow for addressing solubility issues.

Caption: Mechanisms of common solubility enhancement techniques.

References

- 1. Pentyl-4-hydroxybenzoat | 6521-29-5 [m.chemicalbook.com]

- 2. n-Pentyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzoic acid, 4-hydroxy-, pentyl ester [webbook.nist.gov]

- 6. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C12H16O3 | CID 23019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

"Strategies to minimize matrix effects in the analysis of Pentyl 4-hydroxybenzoate"

Welcome to the technical support center for the analysis of Pentyl 4-hydroxybenzoate (Amylparaben). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2] Essentially, other components in your sample can either hide the analyte's signal or artificially boost it.[3] This is a significant concern in complex matrices such as cosmetics, pharmaceuticals, food, and biological samples where this compound is often found.[4]

Q2: What are the most common strategies to minimize matrix effects?

A: There are several strategies that can be employed, often in combination, to reduce or compensate for matrix effects. These can be broadly categorized as:

-

Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3][5]

-

Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from matrix components is a crucial step. This can involve adjusting the mobile phase, gradient, or selecting a different column.[1]

-

Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering compounds. However, this is only feasible if the analyte concentration is high enough to remain above the limit of detection.[1]

-

Use of Internal Standards: This is a powerful method to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₆-labeled this compound.[6] This is because it will be affected by the matrix in the same way as the target analyte, allowing for accurate correction.[6]

Q3: When should I use Solid-Phase Extraction (SPE) versus the QuEChERS method?

A: The choice between SPE and QuEChERS depends on the sample matrix and the desired outcome.

-

Solid-Phase Extraction (SPE) is a highly selective method that can provide very clean extracts.[7] It is particularly useful for complex matrices like cosmetics and pharmaceutical formulations.[7][8] There are various SPE sorbents available, allowing for targeted cleanup.[9]

-

QuEChERS is a simpler and faster technique that is widely used for multi-residue analysis in food and agricultural samples.[10] It involves a simple extraction with a solvent followed by a cleanup step using dispersive SPE.[10] While it may not provide as clean an extract as traditional SPE for some complex matrices, its speed and ease of use are significant advantages.[11]

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A: Yes, n-Pentyl paraben (n-pentyl 4-hydroxybenzoate) (ring-¹³C₆, 99%) 1 mg/mL in methanol is commercially available and can be used as an internal standard to effectively compensate for matrix effects in LC-MS/MS analysis.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound due to matrix effects.

Issue 1: Poor reproducibility of results and inconsistent analyte response.

| Possible Cause | Troubleshooting Step |

| Significant Matrix Effects | Evaluate the extent of matrix effects by comparing the analyte response in a post-extraction spiked sample to a standard in a neat solvent. A significant difference indicates the presence of matrix effects.[1] |

| Inadequate Sample Cleanup | Improve the sample preparation method. If using protein precipitation, consider switching to a more rigorous technique like SPE or QuEChERS.[13] |

| Co-elution of Interfering Compounds | Optimize the chromatographic method to better separate the analyte from matrix components. Try adjusting the gradient, mobile phase composition, or using a different analytical column.[1] |

| No Internal Standard Used | Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₆-Pentyl 4-hydroxybenzoate) to compensate for variations in matrix effects between samples.[6] |

Issue 2: Low analyte recovery.

| Possible Cause | Troubleshooting Step |

| Inefficient Extraction from Matrix | Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). For complex matrices like creams or lotions, ensure complete dissolution and extraction.[7] |

| Analyte Loss During Sample Cleanup | For SPE, ensure the correct sorbent, conditioning, washing, and elution steps are used. The wash step should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte.[7] |

| Analyte Degradation | Investigate the stability of this compound in your sample matrix and during the analytical process. Adjust pH or add stabilizers if necessary.[13] |

Issue 3: High background noise or interfering peaks in the chromatogram.

| Possible Cause | Troubleshooting Step |

| Insufficient Sample Cleanup | Employ a more effective cleanup technique. For example, in QuEChERS, different sorbents like C18 or PSA can be used to target specific interferences.[10] For cosmetic samples, specialized SPE cartridges can be very effective.[8] |

| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run blank samples to identify sources of contamination.[14] |

| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler and inject blank samples between high-concentration samples to check for carryover.[14] |

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Parabens in Cosmetic Creams

This protocol is adapted from methodologies designed for the cleanup of parabens in complex cosmetic matrices.[7][8]

-

Sample Preparation: Weigh 1.0 g of the cosmetic cream into a centrifuge tube. Add 9.0 mL of methanol and vortex vigorously to dissolve the cream and form an emulsion. Adjust the pH to 7 with 0.1M NH₄OH.[7]

-

Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to separate insoluble excipients.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load 1.0 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

-

Elution: Elute the this compound and other parabens from the cartridge with 2 x 2 mL of methanol.

-

Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for Parabens in Food Samples

This protocol is a general representation of the QuEChERS method adapted for paraben analysis in food matrices.[10]

-

Sample Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE tube containing a sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). Vortex for 1 minute.

-

Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Analysis: The supernatant is ready for direct injection or can be further diluted before LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on paraben analysis.

Table 1: Recovery of Parabens using Different Extraction Methods

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| Methylparaben | Infant Formulae | LLE with Methanol/TCA | 88-108 | [15] |

| Various Parabens | Human Milk | QuEChERS | 87-112 | [11] |

| Various Parabens | Fresh-cut Vegetables | QuEChERS with MWCNTs | 70-120 | [10] |

| Methylparaben | Soy Sauce | HPLC Method | >87 | [16] |

Table 2: Matrix Effect in the Analysis of Parabens

| Analyte | Matrix | Cleanup Method | Matrix Effect (%) | Reference |

| Various Parabens | Dairy Products | SPE with EMR-lipid sorbent | 0-10 | [17] |

| Various Parabens | Fresh-cut Vegetables | QuEChERS with MWCNTs | Lower than with PSA | [10] |

| THC and metabolites | Oral Fluid | SPE | <10 | [18] |

Matrix Effect (%) is often calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

Experimental and Logical Workflows

References

- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. affinisep.com [affinisep.com]

- 9. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ð-Pentyl paraben (ð-pentyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-10450-1.2 [isotope.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. zefsci.com [zefsci.com]

- 15. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.ipb.ac.id [repository.ipb.ac.id]

- 17. mdpi.com [mdpi.com]

- 18. chromatographytoday.com [chromatographytoday.com]

"Addressing peak tailing and asymmetry for Pentyl 4-hydroxybenzoate in liquid chromatography"

Welcome to the technical support center for the analysis of Pentyl 4-hydroxybenzoate (also known as Pentylparaben) using liquid chromatography (LC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly peak tailing and asymmetry, encountered during your experiments.

Troubleshooting Guide: Peak Tailing and Asymmetry

Peak tailing is a common issue in liquid chromatography that can compromise the accuracy and resolution of your analysis.[1][2][3] It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[2] This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Is your this compound peak exhibiting tailing?

Follow this troubleshooting workflow to identify and resolve the issue:

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for this compound in reversed-phase liquid chromatography is primarily caused by:

-

Secondary Interactions with Silanol Groups: The most common cause is the interaction of the analyte with acidic silanol groups (-Si-OH) on the surface of silica-based column packing materials.[1][4] These interactions introduce a secondary, undesirable retention mechanism, leading to peak tailing.[2][5]

-

Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or the silanol groups, it can lead to inconsistent ionization and peak shape issues.[1][6][7]

-

Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or at the head of the column can distort the peak shape.[3][8] A void in the column packing material can also lead to peak tailing.

-

Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early eluting peaks.[1][9]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound. The hydroxyl group on the benzene ring is weakly acidic.

-

Suppressing Silanol Ionization: At a lower mobile phase pH (e.g., below 4), the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[10]

-

Analyte Ionization: It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state. If the pH is close to the pKa, a mixture of ionized and unionized forms will be present, leading to peak distortion or splitting.[7]

The following diagram illustrates the interaction between this compound and the stationary phase:

Caption: Analyte-stationary phase interactions.

Q3: What are some recommended starting conditions for analyzing this compound to achieve good peak shape?

A3: While method development and optimization are crucial, here are some recommended starting parameters based on the analysis of similar parabens:

| Parameter | Recommendation | Rationale |

| Column | High-purity, end-capped C18 column (e.g., 2.1-4.6 mm ID, 150 mm length, <5 µm particle size) | Minimizes residual silanol interactions.[1] |

| Mobile Phase A | 0.1% Formic Acid or 0.1% Phosphoric Acid in Water | Maintains a low pH to suppress silanol activity.[11] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase LC. |

| Gradient/Isocratic | Gradient elution is often preferred for mixtures of parabens. For a single analyte, isocratic may be sufficient. | Provides good separation and peak shape. |

| Column Temperature | 30-40 °C | Improves peak efficiency and can reduce viscosity.[12] |

| Flow Rate | 0.8-1.0 mL/min for a 4.6 mm ID column | Typical flow rate for standard bore columns. |

| Detection | UV at 254 nm | Parabens have strong absorbance at this wavelength.[11][13] |

Q4: Can column contamination from my sample cause peak tailing for this compound?

A4: Yes, sample matrix components can accumulate on the column, leading to peak shape distortion.[3][8] It is highly recommended to use a guard column to protect the analytical column.[9] If you suspect contamination, you can try flushing the column with a strong solvent or, if the column allows, back-flushing.[8]

Experimental Protocols

Example Protocol for this compound Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water[14]

-

Formic acid or phosphoric acid

-

0.45 µm membrane filters for mobile phase and sample filtration[14]

2. Standard Solution Preparation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

-

Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

3. HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 60% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C[11] |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm[11] |

4. Sample Preparation

-

Dissolve or dilute the sample in a solvent compatible with the initial mobile phase conditions.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability

-

Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and producing consistent results.

-

The USP tailing factor should ideally be ≤ 1.5. A value of 1 indicates a perfectly symmetrical peak.

By following these guidelines and systematically troubleshooting any issues, you can achieve symmetrical, reproducible peaks for the analysis of this compound in your liquid chromatography experiments.

References

- 1. chromtech.com [chromtech.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. hplc.eu [hplc.eu]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moca.net.ua [moca.net.ua]

- 13. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. jbiochemtech.com [jbiochemtech.com]

Technical Support Center: Optimizing Pentyl 4-hydroxybenzoate for Antimicrobial Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentyl 4-hydroxybenzoate (also known as pentylparaben or amylparaben) in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: The primary antimicrobial mechanism of this compound and other parabens is the disruption of microbial cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and interference with critical enzymatic processes essential for microbial survival and reproduction.[1][2][3] The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making pentylparaben a potent antimicrobial agent.

Q2: Against which types of microorganisms is this compound most effective?

A2: this compound, like other parabens, is generally more effective against fungi (yeasts and molds) and Gram-positive bacteria compared to Gram-negative bacteria.[1] Gram-negative bacteria possess an outer membrane that can act as a barrier, reducing the uptake of the paraben.

Q3: What is a typical starting concentration range for this compound in an antimicrobial assay?